(E)-2,3-dihydro-7-methoxy-3,3-dimethylbenzo[b]oxepine-5-carbaldehyde
Overview
Description
(E)-2,3-dihydro-7-methoxy-3,3-dimethylbenzo[b]oxepine-5-carbaldehyde is a synthetic organic compound with a unique structure that includes a benzo[b]oxepine ring system
Mechanism of Action
Target of Action
The compound is a highly specialized and pure chemical compound that holds immense value for researchers and scientists across various fields
Mode of Action
It is known that oxepine derivatives can undergo enzyme-catalysed reactions . The isolation of a stable oxepine metabolite, from methyl benzoate, allied to evidence of the migration and retention of a carbomethoxy group (the NIH Shift), during enzyme-catalysed ortho-hydroxylation of alkyl benzoates to form salicylates, is consistent with a mechanism involving an initial arene epoxidation step .
Biochemical Pathways
It is known that oxepine derivatives can be metabolised by species of the phellinus genus of wood-rotting fungi
Action Environment
It is known that the compound is a stable oxepine metabolite
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3-dihydro-7-methoxy-3,3-dimethylbenzo[b]oxepine-5-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the benzo[b]oxepine ring through a cyclization reaction, followed by functional group modifications to introduce the methoxy and carbaldehyde groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
(E)-2,3-dihydro-7-methoxy-3,3-dimethylbenzo[b]oxepine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions on the benzo[b]oxepine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction produces the alcohol derivative.
Scientific Research Applications
(E)-2,3-dihydro-7-methoxy-3,3-dimethylbenzo[b]oxepine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-7-methoxybenzo[b]oxepine-5-carbaldehyde: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
3,3-dimethylbenzo[b]oxepine-5-carbaldehyde: Does not have the methoxy group, potentially altering its chemical properties and applications.
Uniqueness
(E)-2,3-dihydro-7-methoxy-3,3-dimethylbenzo[b]oxepine-5-carbaldehyde is unique due to the combination of its functional groups and the benzo[b]oxepine ring system
Properties
IUPAC Name |
7-methoxy-3,3-dimethyl-2H-1-benzoxepine-5-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-14(2)7-10(8-15)12-6-11(16-3)4-5-13(12)17-9-14/h4-8H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTDJJRLZXTYOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)OC)C(=C1)C=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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